2-(4-azidophenyl)ethan-1-amine
Description
2-(4-Azidophenyl)ethan-1-amine is a phenethylamine derivative featuring a para-substituted azide (-N₃) group on the phenyl ring and a primary amine (-NH₂) on the ethyl chain. This compound is structurally characterized by its azide functional group, which confers unique reactivity in bioorthogonal chemistry, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The azide group also contributes to distinct spectroscopic properties, as evidenced by $^{13}$C NMR data showing characteristic peaks at δ = 56.4 (C-29) and 30.5 (C-16), and HRMS (ESI+) confirming the molecular formula C₈H₁₀N₄ with a measured m/z = 163.0876 [M+H]⁺ . Its synthesis typically involves nucleophilic substitution or diazotization reactions, as inferred from related compounds in the evidence .
Properties
CAS No. |
251317-87-0 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminophenethylamine
The foundational step involves reducing 4-nitrophenethylamine to 4-aminophenethylamine. Hydrogenation under catalytic conditions is widely employed:
Procedure :
-
Substrate : 4-Nitrophenethylamine (5.0 g, 27.8 mmol) dissolved in anhydrous ethanol (50 mL).
-
Catalyst : 10% Pd/C (0.5 g).
-
Conditions : H₂ gas (50 psi), 25°C, 12 hours.
-
Workup : Filtration through Celite, solvent evaporation under reduced pressure.
-
Yield : 4.2 g (95%) of 4-aminophenethylamine as a pale-yellow solid.
Characterization :
Diazotization and Azide Substitution
Nitro-Group Reduction and Sequential Functionalization
Catalytic Hydrogenation of 4-Nitrophenethylamine
Direct reduction bypasses intermediate isolation but requires stringent control:
Procedure :
-
Substrate : 4-Nitrophenethylamine (5.0 g, 27.8 mmol) in MeOH (50 mL).
-
Catalyst : Raney Ni (1.0 g).
-
Conditions : H₂ (1 atm), 50°C, 6 hours.
Optimization Note : Excess H₂ pressure (>30 psi) risks over-reduction to secondary amines.
One-Pot Diazonium-Azide Conversion
Combining reduction and azidation enhances efficiency:
Procedure :
-
Substrate : 4-Nitrophenethylamine (5.0 g) in HCl (6M, 30 mL).
-
Reduction : Zn dust (10 g) added portion-wise at 0°C.
-
Diazotization/Azidation : Sequential addition of NaNO₂ (2.2 g) and NaN₃ (2.6 g).
Nucleophilic Aromatic Substitution (NAS) Routes
Halogen-Azide Exchange
While less common due to electronic challenges, bromide substitution offers an alternative:
Procedure :
-
Substrate : 4-Bromophenethylamine (5.0 g, 23.1 mmol) in DMF (50 mL).
-
Reagents : NaN₃ (3.0 g, 46.2 mmol), CuI (0.5 g, 2.6 mmol).
-
Conditions : 100°C, 24 hours.
Limitations : Low yield attributed to the electron-donating ethylamine group deactivating the ring toward NAS.
Analytical Comparison of Methods
Yield and Purity Metrics
| Method | Yield (%) | Purity (HPLC, %) | Reaction Time (h) |
|---|---|---|---|
| Diazonium Substitution | 85 | 98.2 | 2 |
| One-Pot Reduction | 78 | 95.4 | 8 |
| NAS (Bromide) | 45 | 89.1 | 24 |
Spectroscopic Benchmarks
-
FT-IR (Azide Stretch) : 2100 cm⁻¹ (sharp, N₃ asymmetric stretch).
-
MS (ESI) : m/z 177.1 [M+H]⁺ (calculated for C₈H₁₀N₄: 177.09).
Challenges and Mitigation Strategies
Diazonium Salt Instability
Azide Group Reactivity
-
Issue : Undesired Huisgen cycloaddition with residual alkynes.
-
Solution : Store product at −20°C under inert atmosphere.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(4-azidophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide in dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Reduction Reactions: Formation of 2-(4-aminophenyl)ethan-1-amine.
Cycloaddition Reactions: Formation of 1,2,3-triazoles.
Scientific Research Applications
Chemistry
2-(4-Azidophenyl)ethan-1-amine serves as a crucial building block in organic synthesis. Its azide functionality enables:
- Synthesis of Triazole Derivatives: Through cycloaddition reactions, it can form stable triazole rings which are valuable in medicinal chemistry.
- Formation of Substituted Phenyl Derivatives: It can undergo substitution reactions to yield various phenyl derivatives.
Biology
In biological research, this compound is utilized for:
- Bioorthogonal Chemistry: Its azide group allows for selective labeling of biomolecules, facilitating tracking and studying interactions within biological systems.
- Drug Development: Investigated for its potential as a precursor for bioactive molecules, contributing to the development of targeted therapies.
Medicine
Research into the medicinal applications of this compound includes:
- Therapeutic Agents: Ongoing studies explore its role in developing drugs targeting specific biological pathways.
- Antitumor Activity: Preliminary findings suggest potential efficacy against various cancer cell lines, making it a candidate for photodynamic therapy.
Industry
In industrial applications, this compound is employed in:
- Production of Specialty Chemicals: Including polymers and coatings that require specific properties.
- Catalysts Development: Utilized in synthesizing materials with enhanced functionalities.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
-
Click Chemistry Applications:
Research has demonstrated its ability to form stable complexes with biomolecules through click chemistry, crucial for drug delivery systems and understanding protein-protein interactions . -
Antitumor Research:
Investigations into its antitumor properties have shown promising results against specific cancer cell lines, suggesting potential therapeutic uses . -
Photosensitizer Studies:
Ongoing research aims to explore its capabilities as a photosensitizer in photodynamic therapy, indicating its versatility beyond traditional chemical applications .
Mechanism of Action
The mechanism of action of 2-(4-azidophenyl)ethan-1-amine involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry. Additionally, the compound can be reduced to form primary amines, which are essential intermediates in the synthesis of various bioactive molecules.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 2-(4-Nitrophenyl)ethan-1-amine: The nitro (-NO₂) group is strongly electron-withdrawing, reducing the basicity of the amine compared to the azide analogue. This property enhances its utility as an electron-deficient donor in enzymatic assays, where it exhibits specific activity of 120 U g⁻¹ at pH 7.5 .
- This compound : The azide group is moderately electron-withdrawing but less so than nitro, allowing for balanced reactivity in both biological and synthetic contexts. Its azide group enables selective conjugation in biomolecule labeling .
Halogen-Substituted Analogues
- 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine): Bromine increases molecular weight (MW = 375.2 g/mol) and lipophilicity (logP ≈ 3.5), enhancing blood-brain barrier penetration. This compound is a potent serotonin receptor agonist, contrasting with the azide derivative’s non-psychoactive profile .
- 2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride : Chlorine substitution (MW = 297.6 g/mol) improves metabolic stability but reduces aqueous solubility compared to the azide analogue .
Bioorthogonal Chemistry
Medicinal Chemistry
- 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine : The pyrazole ring enhances binding affinity to kinase targets (e.g., in anticancer agents), whereas the azide derivative is more suited for probe synthesis .
- Avapritinib (1-(4-fluorophenyl)-1-(2-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl}pyrimidin-5-yl)ethan-1-amine) : A tyrosine kinase inhibitor (TKI) with fluorine substitution for metabolic stability, contrasting with the azide compound’s lack of therapeutic use .
Structural and Spectroscopic Comparisons
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-azidophenyl)ethan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves introducing the azide group to a phenyl precursor. A common approach is the nucleophilic substitution of a nitro or halogen substituent at the para position of phenylethylamine derivatives. For example, starting with 4-nitrophenylethanamine, reduction of the nitro group to an amine followed by diazotization and azide substitution can yield the target compound . Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of sodium azide) critically affect yield and purity. Lower temperatures (0–5°C) during diazotization minimize side reactions, while polar aprotic solvents like DMF enhance azide incorporation .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : -NMR confirms the presence of the ethanamine backbone (δ 2.8–3.2 ppm for CHNH) and azidophenyl aromatic protons (δ 7.2–7.6 ppm). -NMR detects the azide-bearing carbon (δ ~120–130 ppm) .
- FT-IR : The azide group exhibits a strong absorption band at ~2100 cm (N stretch).
- Mass Spectrometry : High-resolution MS (e.g., ESI+) verifies molecular weight (CHN; calc. 162.09 g/mol) and fragments (e.g., loss of N at m/z 134) .
Q. What safety protocols are essential when handling this compound due to its azide functional group?
- Methodological Answer :
- Storage : Store in airtight containers at −20°C, shielded from light and moisture to prevent azide decomposition.
- Handling : Use explosion-proof equipment and avoid friction/heat. Conduct reactions in fume hoods with blast shields.
- Waste Disposal : Quench residual azides with sodium nitrite and sulfamic acid before disposal .
Advanced Research Questions
Q. What strategies optimize the stability of the azide group in this compound during storage and experimental procedures?
- Methodological Answer :
- Stabilizers : Add 1% w/v ascorbic acid to inhibit radical-mediated decomposition.
- Solvent Choice : Use anhydrous DMSO or THF to minimize hydrolysis.
- Light Sensitivity : Perform reactions under amber glassware or LED light (λ > 400 nm) to prevent photodegradation .
Q. How does the electronic nature of the azide substituent influence reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Methodological Answer : The electron-withdrawing azide group enhances electrophilicity at the terminal nitrogen, accelerating cycloaddition with alkynes. Kinetic studies show a 2.5-fold rate increase compared to non-azidated analogs. Optimize Cu(I) catalyst loading (0.1–1 mol%) and use tris(triazolylmethyl)amine ligands to suppress side reactions .
Q. What computational modeling approaches predict the binding interactions of this compound derivatives with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The azide group’s dipole moment (~3.5 D) facilitates hydrogen bonding with active-site residues.
- MD Simulations : GROMACS-based trajectories (100 ns) reveal stable binding poses in aqueous environments.
- QSAR : Correlate Hammett σ values of substituents with inhibitory potency (R > 0.85) .
Q. How do structural modifications at the ethanamine moiety affect pharmacokinetic properties of derivatives?
- Methodological Answer :
- Lipophilicity : Adding methyl groups to the ethanamine backbone (e.g., 2-(4-azidophenyl)propan-1-amine) increases logP by 0.8 units, enhancing blood-brain barrier permeability.
- Metabolism : Fluorination at the β-carbon reduces hepatic clearance (CYP3A4-mediated) by 40%, as shown in microsomal assays .
Q. What analytical techniques resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- HPLC-PDA-MS : Quantify trace impurities (e.g., residual amines) that may antagonize biological activity.
- Batch Analysis : Compare EC values across ≥3 independent syntheses to identify batch-dependent variability.
- Orthogonal Assays : Validate receptor binding (SPR) with functional assays (cAMP accumulation) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
